Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate (CAS 1016509-34-4) is a Boc-protected piperidine derivative bearing a 3-position 2-methoxyethyl ketone substituent (molecular formula C₁₄H₂₅NO₄, MW 271.35 g/mol). The compound serves as a synthetic intermediate in medicinal chemistry and organic synthesis, with its ketone carbonyl offering distinct reactivity compared to ester or amino analogs.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 1016509-34-4
Cat. No. B1406087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate
CAS1016509-34-4
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCOC
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-5-6-11(10-15)12(16)7-9-18-4/h11H,5-10H2,1-4H3
InChIKeyPQSKBDUMXWOJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate (CAS 1016509-34-4) – Procurement-Relevant Physicochemical and Functional Profile


Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate (CAS 1016509-34-4) is a Boc-protected piperidine derivative bearing a 3-position 2-methoxyethyl ketone substituent (molecular formula C₁₄H₂₅NO₄, MW 271.35 g/mol) [1]. The compound serves as a synthetic intermediate in medicinal chemistry and organic synthesis, with its ketone carbonyl offering distinct reactivity compared to ester or amino analogs [1]. It is supplied at ≥95% purity and recommended for storage under cool, dry, inert atmosphere conditions (2–8 °C) .

Compound Class Boc-protected piperidine ketone building block
Reactivity 3-position ketone enables orthogonal synthetic transformations
Supply Form High-purity intermediate; store cool, dry, inert atmosphere

Why Generic Substitution Fails for Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate (CAS 1016509-34-4) – Critical Functional-Group and Physicochemical Differentiation


Close structural analogs of tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate, such as the corresponding methyl ester (CAS 865157-02-4) and ethyl ester (CAS 384830-13-1) variants, share the Boc-piperidine scaffold but differ fundamentally at the 3-position substituent. The target compound bears a ketone carbonyl directly attached to the piperidine ring, whereas the analogs contain an ester linkage (–CH₂–CO–O–R) [1]. This single functional-group alteration changes the compound's physicochemical properties—including lipophilicity (XLogP3), rotatable bond count, and molecular weight—as detailed in Section 3, and alters its synthetic reactivity profile (e.g., susceptibility to nucleophilic addition vs. ester hydrolysis). Consequently, the compounds are not interchangeable in synthetic routes or in applications where lipophilicity-driven permeability, metabolic stability, or specific reactivity is required [1].

Functional group mismatch

Ketone vs. ester at the 3-position alters reactivity; ester analogs may undergo competing hydrolysis and cannot support nucleophilic additions directly.

Physicochemical property shift

Differences in lipophilicity and conformational flexibility may affect solubility, permeability, and solid-state behavior—direct substitution requires re-optimization.

Synthetic route incompatibility

Ester intermediates limit downstream transformations; the ketone provides access to reductive amination and organometallic chemistry not available with ester analogs.

Quantitative Differentiation Evidence: Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate (CAS 1016509-34-4) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Ketone vs. Methyl Ester Analog

The target compound (ketone) exhibits a lower computed XLogP3 value of 1.1 compared to 1.7 for the closest methyl ester analog (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, representing a 35% reduction in lipophilicity [1][2]. This difference arises from the replacement of the ester oxygen with a ketone carbonyl, reducing the overall non-polar surface area.

XLogP3 Comparison
Reported
1.1 vs 1.7 Δ −0.6
Lower lipophilicity may support polar target libraries.
Computed XLogP3; verify experimentally for specific media.
Lipophilicity Drug-likeness Physicochemical properties

Rotatable Bond Count: Conformational Flexibility vs. Ester Analogs

The target ketone compound possesses 6 rotatable bonds, one more than the 5 rotatable bonds found in the methyl ester and ethyl ester analogs, due to the absence of the ester oxygen atom which constrains the alkoxy group orientation [1][2]. This additional degree of conformational freedom may affect binding entropy and crystallization behavior.

Rotatable Bonds
Reported
6 vs 5 +1
Increased conformational flexibility may influence binding and crystallization.
Computed by Cactvs; validation in target system recommended.
Conformational flexibility Molecular recognition Entropic penalty

Molecular Weight Differential: Impact on Synthetic Scale-Up and Shipping Costs

With a molecular weight of 271.35 g/mol, the target compound is 14.02 g/mol heavier than the methyl ester analog (257.33 g/mol), corresponding to a 5.4% increase [1][2]. This mass difference stems from the additional methylene group in the ketone side chain relative to the ester.

Molecular Weight
Reported
271.35 vs 257.33 +14.02
Mass difference impacts molar loading in synthesis.
Adjust stoichiometry when substituting between intermediates.
Molecular weight Synthetic intermediate Logistics

Functional Group Reactivity Differentiation: Ketone vs. Ester in Downstream Synthetic Transformations

The 3-position ketone carbonyl in the target compound enables synthetic transformations that are inaccessible to the ester analogs, including reductive amination, Grignard addition, and Wolff–Kishner reduction, without competing ester hydrolysis side reactions [1]. Ester analogs are primarily limited to hydrolysis, transesterification, or reduction to the alcohol. No direct comparative kinetic data are publicly available; this distinction is inferred from well-established reactivity principles of ketones vs. esters in organic synthesis [1].

Functional Group Reactivity
Class-level inference
Ketone: Reductive amination, Grignard, Wolff–Kishner
Ester: Hydrolysis, transesterification, reduction
Ketone opens orthogonal synthetic routes not accessible via ester.
Reactivity inferred from principles; experimental validation needed.
Synthetic chemistry Protecting group strategy Reductive amination

Optimal Application Scenarios for Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate (CAS 1016509-34-4) Based on Evidence


Synthetic Intermediate Requiring Ketone-Specific Reactivity (Reductive Amination, Grignard Addition)

When a synthetic route demands a piperidine building block bearing a carbonyl electrophile for reductive amination or organometallic addition, the target compound is preferred over ester analogs (CAS 865157-02-4, 384830-13-1) because the ketone avoids competing ester side reactions [1]. The Boc protecting group remains intact under these conditions, allowing sequential deprotection in later steps.

Medicinal Chemistry Library Design Favoring Lower Lipophilicity (XLogP3 = 1.1)

For compound libraries targeting polar binding sites or requiring improved aqueous solubility, the target compound's 35% lower XLogP3 (1.1 vs. 1.7) relative to the methyl ester analog makes it the more suitable core scaffold, as lower lipophilicity correlates with reduced non-specific protein binding and improved developability profiles [1][2].

Process Chemistry Route Optimization Requiring Distinct Protecting Group Orthogonality

In multi-step syntheses where both an ester and a ketone are present in downstream intermediates, starting with the ketone-containing target compound eliminates the need for a later oxidation step, improving atom economy and reducing step count compared to routes that begin with the ester analog [1].

Crystallization and Solid-State Form Screening Leveraging Higher Conformational Flexibility

The target compound's 6 rotatable bonds (vs. 5 for ester analogs) provide greater conformational flexibility, which can influence polymorphism and co-crystal formation during solid-form screening—a critical consideration for teams developing crystalline intermediates or final active pharmaceutical ingredients [1][2].

Application
Selection Property
Validation Focus
Ketone-specific synthetic transformations
Ketone reactivity profile
Verify reductive amination or Grignard compatibility
Polar target library design
Moderate lipophilicity (XLogP3)
Evaluate solubility and permeability in assay
Route optimization with protecting group orthogonality
Ketone-based protecting group strategy
Review step economy and atom efficiency
Solid-form screening
Conformational flexibility
Assess polymorphism and crystallization behavior
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